

Confirming the Structure of Isolated Ehretinine: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Ehretinine*

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For researchers, scientists, and drug development professionals, the accurate structural confirmation of a novel natural product is paramount. This guide provides a comprehensive overview of the experimental data and methodologies required to unequivocally determine the structure of **Ehretinine**, a pyrrolizidine alkaloid isolated from *Ehretia aspera*. By presenting key spectroscopic data in a comparative format and detailing the experimental workflows, this document serves as a practical resource for the structural elucidation of similar natural products.

Structural Confirmation of Ehretinine

Ehretinine, a novel pyrrolizidine alkaloid, was first isolated from the leaves of *Ehretia aspera*. Its structure has been established as 7-O-(p-methoxybenzoyl)-retronecanol through a combination of spectroscopic and chemical methods.^[1] This guide synthesizes the critical experimental evidence that corroborates this structural assignment.

Physicochemical and Spectroscopic Data

The structural elucidation of **Ehretinine** relies on a combination of techniques that probe its molecular formula, connectivity, and stereochemistry. The key experimental data are summarized below.

Property	Data	Reference
Molecular Formula	C ₁₆ H ₂₁ NO ₃	[1]
Molecular Weight	275.1521 (M ⁺)	
Melting Point	138-139 °C	
Optical Rotation	[α] _D ²⁵ +18.5° (c, 0.8 in EtOH)	
UV λ _{max} (EtOH)	258 nm (log ε 4.2)	
IR ν _{max} (Nujol)	3400 (OH), 1700 (ester C=O), 1600, 1580 (aromatic C=C) cm ⁻¹	

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **Ehretinine**, aiding in the identification of its core structural components.

m/z	Relative Intensity (%)	Proposed Fragment
275 (M ⁺)	25	Molecular ion
155	15	[C ₈ H ₁₃ NO ₂] ⁺ - Necine base fragment
138	100	[C ₈ H ₁₀ O ₂] ⁺ - p-Methoxybenzoyl cation
135	80	[C ₈ H ₇ O ₂] ⁺ - Loss of methyl from p-methoxybenzoyl
121	30	[C ₇ H ₅ O ₂] ⁺ - Further fragmentation of acyl moiety
93	40	[C ₆ H ₇ N] ⁺ - Pyrrolizidine ring fragment
82	60	[C ₅ H ₈ N] ⁺ - Pyrrolizidine ring fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of each atom.

^1H NMR (CDCl_3 , 90 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.90	d (J=9 Hz)	2H	H-2', H-6'
6.85	d (J=9 Hz)	2H	H-3', H-5'
5.20	m	1H	H-7
4.15	m	1H	H-1
3.80	s	3H	-OCH ₃
3.40-2.80	m	4H	H-3, H-5, H-8
2.20-1.80	m	4H	H-2, H-6
1.10	d (J=7 Hz)	3H	C-7-CH ₃

^{13}C NMR (CDCl_3)

Chemical Shift (δ , ppm)	Assignment
166.5	C-7' (C=O)
163.2	C-4'
131.5	C-2', C-6'
122.8	C-1'
113.5	C-3', C-5'
76.5	C-7
62.8	C-1
55.3	-OCH ₃
54.0, 53.5	C-3, C-5
34.5	C-8
30.2, 29.8	C-2, C-6
16.5	C-7-CH ₃

Comparison with Structural Alternatives

During the structural elucidation of a novel compound, it is essential to consider and rule out alternative structures. For **Ehretinine**, potential alternatives could include isomers differing in the esterification position or the stereochemistry of the necine base.

A key structural alternative to consider would be an isomer where the p-methoxybenzoyl group is attached to the C-1 hydroxyl group of the retronecanol core instead of the C-7 hydroxyl. However, the NMR data, particularly the chemical shift of the proton and carbon at the esterified position (H-7 at δ 5.20 and C-7 at δ 76.5), are characteristic of esterification at a secondary alcohol, which is consistent with the assigned structure of **Ehretinine**. Esterification at the primary C-1 hydroxyl would result in significantly different chemical shifts for the H-1 and C-1 signals.

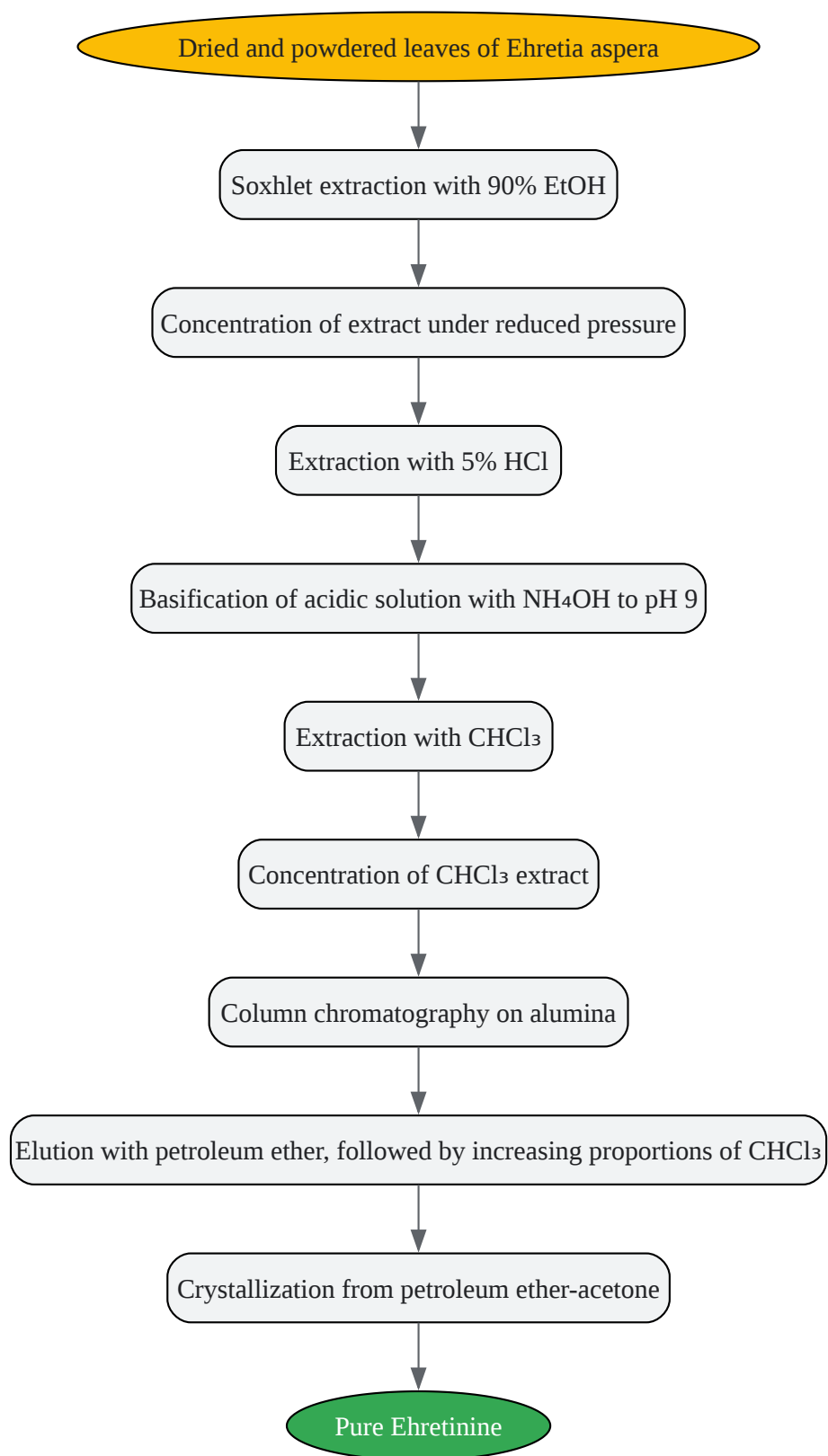
Furthermore, comparison with known pyrrolizidine alkaloids and their spectroscopic data can help to confirm the identity of the necine base as retronecanol. The characteristic chemical

shifts and coupling patterns of the pyrrolizidine ring protons are well-documented and serve as a reliable fingerprint for the specific stereoisomer.

Experimental Protocols

Isolation of Ehretinine

The following protocol outlines the general procedure for the isolation of **Ehretinine** from the leaves of *Ehretia aspera*.[\[1\]](#)



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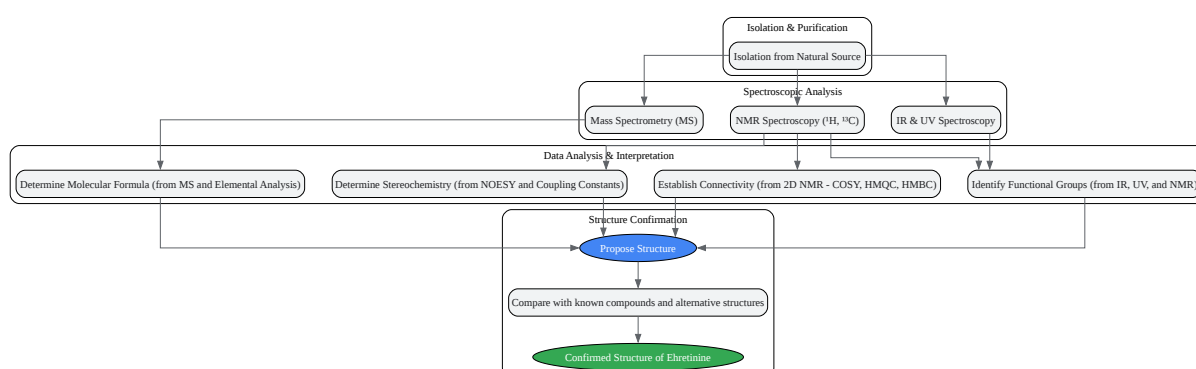
Fig. 1: General workflow for the isolation of **Ehretinine**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a Varian T-60 and a Bruker WH-90 spectrometer, respectively, in CDCl_3 with TMS as an internal standard.
- Mass Spectrometry (MS): The mass spectrum was obtained on a Varian MAT CH-7 mass spectrometer.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer 221 spectrophotometer in Nujol.
- Ultraviolet (UV) Spectroscopy: The UV spectrum was measured on a Beckman DU-6 spectrophotometer in ethanol.
- Optical Rotation: Optical rotation was measured on a Perkin-Elmer 141 polarimeter.
- Melting Point: The melting point was determined on a Kofler block and is uncorrected.

Structure Confirmation Workflow

The logical flow for confirming the structure of a novel natural product like **Ehretinine** involves a systematic integration of data from various analytical techniques.



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Fig. 2: Logical workflow for the structural confirmation of a natural product.

This guide provides a foundational framework for the structural confirmation of **Ehretinine**. Researchers can utilize this information to compare their own findings, design further experiments, and apply these principles to the elucidation of other novel natural products. The detailed experimental data and workflows serve as a valuable reference for ensuring the accuracy and reproducibility of structural assignments in drug discovery and development.

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References

- 1. Ehretinine | CAS:76231-29-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
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